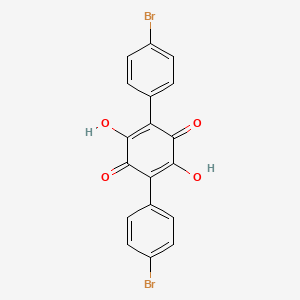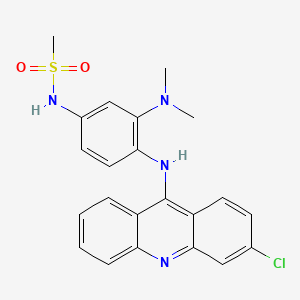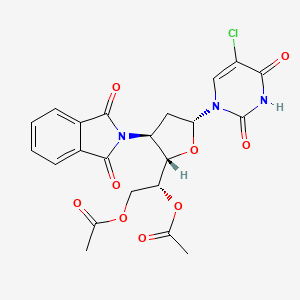
Acetyl ester of TPC-A
Vue d'ensemble
Description
The acetyl ester of TPC-A is a complex organic compound with the molecular formula C42H50N6O10. It contains various functional groups, including esters, amides, and aromatic rings, making it a versatile molecule in chemical research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the acetyl ester of TPC-A typically involves esterification reactions. One common method is the reaction of TPC-A with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions, usually at temperatures between 70-80°C .
Industrial Production Methods
Industrial production of the this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
The acetyl ester of TPC-A undergoes various chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can break down the ester bond, yielding a carboxylic acid and an alcohol.
Acetylation: The compound can participate in acetylation reactions, where an acetyl group is introduced into the molecule.
Common Reagents and Conditions
Acidic Hydrolysis: Uses strong acids like hydrochloric acid or sulfuric acid.
Basic Hydrolysis: Uses bases like sodium hydroxide or potassium hydroxide.
Acetylation: Uses acetic anhydride or acetyl chloride in the presence of a catalyst
Major Products
Hydrolysis: Produces a carboxylic acid and an alcohol.
Acetylation: Produces acetylated derivatives of the original compound
Applications De Recherche Scientifique
The acetyl ester of TPC-A has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of the acetyl ester of TPC-A involves its interaction with various molecular targets and pathways. It can act as a donor of acetyl groups in biochemical reactions, influencing metabolic processes and protein acetylation. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl-Coenzyme A: A central metabolite in many biochemical pathways.
Acetylcarnitine: Used in fatty acid metabolism.
Acetylated Citrate Esters: Used as plasticizers in industrial applications.
Uniqueness
The acetyl ester of TPC-A is unique due to its specific structure, which includes multiple functional groups that allow it to participate in a variety of chemical reactions. Its versatility makes it valuable in both research and industrial applications .
Propriétés
IUPAC Name |
[10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-24-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50N6O10/c1-23-37(50)44-24(2)40(53)46(5)32(19-27-9-14-30(56-8)15-10-27)39(52)45-25(3)41(54)48(7)34-20-28-11-16-31(17-12-28)58-36-22-29(13-18-35(36)57-26(4)49)21-33(38(51)43-23)47(6)42(34)55/h9-18,22-25,32-34H,19-21H2,1-8H3,(H,43,51)(H,44,50)(H,45,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHZPMAGMUQTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC(=O)C)C)C)CC5=CC=C(C=C5)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50N6O10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301006654 | |
| Record name | 2,5,11-Trihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-8,14,30-trioxo-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaen-24-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301006654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
798.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86229-75-6 | |
| Record name | Bouvardin, 5-(N-methyl-L-tyrosine)-, acetate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086229756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,11-Trihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-8,14,30-trioxo-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaen-24-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301006654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)








![3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,14(19)-pentaen-20-one](/img/structure/B12793784.png)


![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)
